1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Overview
Description
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a chemical compound with the CAS Number: 854929-38-7 . It has a molecular weight of 218.28 and its IUPAC name is 1,3-ditert-butyl-1,3,2-diazaphospholidine 2-oxide .
Molecular Structure Analysis
The InChI code for 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is 1S/C10H23N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h14H,7-8H2,1-6H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 82 degrees Celsius . It should be stored at 4 degrees Celsius, protected from light, and under nitrogen .Scientific Research Applications
- DABOP serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond. DABOP enhances the efficiency of titanium catalysts, facilitating the formation of valuable nitrogen-containing compounds .
- Researchers have utilized DABOP as a reactant to prepare sulfonate phenol ligands. These ligands play a crucial role in transition metal-catalyzed cross-coupling reactions. The sulfonylation process introduces a sulfonate group onto the phenol ring, enhancing ligand stability and reactivity .
- DABOP-based ligands have found applications in asymmetric olefin hydroamination and cyclization reactions. These reactions enable the construction of complex cyclic structures with high stereoselectivity. DABOP ligands enhance the efficiency of transition metal catalysts, leading to chiral products .
- DABOP derivatives serve as single-site catalyst precursors in ring-opening reactions. These reactions involve breaking cyclic compounds to form open-chain structures. DABOP-based catalysts exhibit high activity and selectivity in various ring-opening processes .
- DABOP derivatives have been explored as air-stable diaminophosphine oxide ligands. These ligands play a crucial role in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Their stability under ambient conditions makes them valuable in synthetic chemistry .
- Researchers use DABOP for proteomics research. It serves as a biochemical tool to study protein interactions, enzyme mechanisms, and cellular processes. Its unique phosphorus-containing structure allows for specific binding and modulation of biological targets .
Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination
Sulfonate Phenol Ligands via Sulfonylation
Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions
Single-Site Catalyst Precursors for Ring-Opening Reactions
Air-Stable Diaminophosphine Oxide Ligands
Proteomics Research and Biochemical Studies
Safety and Hazards
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
properties
IUPAC Name |
1,3-ditert-butyl-1,3,2-diazaphospholidin-2-ium 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H2,1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABEMWOZLGIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN([P+]1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473539 | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
CAS RN |
854929-38-7 | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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